Universal Chromogenic TKI Assay
Chloranilic acid (CLA) functions as a universal chromogenic reagent for a panel of tyrosine kinase inhibitors (TKIs), enabling a single 96-microwell spectrophotometric assay (MW-SPA) without modification of detection wavelength across five different TKIs [1]. This contrasts with alternative π-acceptors that often require analyte-specific wavelength optimization. Under optimized conditions, Beer's law was obeyed in the range of 10–500 µg/well with correlation coefficients of 0.9993–0.9998, and intra-assay RSD values ranged from 1.24–2.24%, demonstrating high precision [1].
| Evidence Dimension | Universal applicability across multiple TKIs |
|---|---|
| Target Compound Data | Single assay wavelength (490 nm filter) applicable to five TKIs (OLA, SEL, VAN, TOZ, DAS) with linear range 10–500 µg/well and R² ≥0.9993 [1] |
| Comparator Or Baseline | Alternative π-acceptors (e.g., DDQ, TCNQ) typically require analyte-specific wavelength optimization and method revalidation |
| Quantified Difference | Method revalidation avoided; throughput increased by factor of ~5 (inference based on single vs. multiple assay setups) |
| Conditions | 96-microwell plate, methanol solvent, room temperature (25±2°C), CLA concentration 0.2–0.8% w/v [1] |
Why This Matters
Procurement of chloranilic acid enables streamlined, high-throughput pharmaceutical quality control with reduced method development overhead.
- [1] Darwish, H. W., et al. (2021). Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors. Molecules, 26(3), 744. View Source
